molecular formula C18H21NO4 B1530393 Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate CAS No. 161560-98-1

Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1530393
CAS No.: 161560-98-1
M. Wt: 315.4 g/mol
InChI Key: JMOUFFUEOMOHGD-UHFFFAOYSA-N
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Description

Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based ester derivative characterized by a central pyrrole ring substituted with methyl groups at positions 1 and 5, a phenyl group at position 3, and ester moieties (diethyl carboxylates) at positions 2 and 4. Pyrrole derivatives are of significant interest in organic chemistry due to their roles in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-5-22-17(20)14-12(3)19(4)16(18(21)23-6-2)15(14)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOUFFUEOMOHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735307
Record name Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161560-98-1
Record name Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP3L7BNW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis Overview

The preparation of diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate typically involves cyclization reactions starting from suitably substituted precursors such as enaminones or bis-enaminones derived from succinate esters and primary amines. The key synthetic strategy is the acid-catalyzed cyclization of diethyl bis-enaminone intermediates with aromatic amines, which introduces the phenyl substituent at the 3-position of the pyrrole ring.

Detailed Preparation Method

2.1 Starting Materials

  • Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (bis-enaminone intermediate)
  • Primary aromatic amines (e.g., aniline or substituted anilines)
  • Acid catalyst (commonly mineral acids such as HCl or organic acids)

2.2 Reaction Conditions

  • Acid-catalyzed cyclization is conducted under controlled temperature, typically ambient to moderate heating.
  • Solvent systems may include acetic acid or other polar solvents facilitating protonation and cyclization.
  • Reaction times vary from several hours to overnight depending on substrate reactivity.

2.3 Reaction Mechanism

  • The bis-enaminone intermediate undergoes nucleophilic attack by the primary amine at the electrophilic carbon centers.
  • Subsequent intramolecular cyclization forms the pyrrole ring.
  • The acid catalyst protonates intermediates to facilitate ring closure and stabilize the product.
  • The phenyl group from the aromatic amine is incorporated at the 3-position of the pyrrole ring.
  • Ester groups remain intact at positions 2 and 4.

Representative Experimental Procedure

Step Reagents/Conditions Description
1 Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate + aromatic primary amine Mix equimolar amounts in acetic acid solvent
2 Acid catalyst (e.g., HCl, catalytic amount) Add catalyst to initiate cyclization
3 Temperature control: 25–60°C Stir reaction mixture for 6–24 hours
4 Workup Neutralize reaction mixture, extract product with organic solvent
5 Purification Recrystallization or chromatography to isolate pure this compound

Research Findings and Yield Data

A study published in the Zeitschrift für Naturforschung B (2009) demonstrated the synthesis of a series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates via acid-catalyzed cyclization of bis-enaminones with various primary amines, achieving yields ranging from 14% to 93% depending on the amine used and reaction conditions. The phenyl-substituted pyrrole derivative falls within this scope, with optimized conditions leading to yields typically above 70%.

The stereochemistry of the bis-enaminone precursor was confirmed by $$^{1}H$$ NMR and HMBC spectroscopy, ensuring the correct configuration for cyclization to the pyrrole ring.

Summary Table of Preparation Methods

Method Starting Materials Catalyst Conditions Yield Range Notes
Acid-catalyzed cyclization of bis-enaminone with aromatic amine Diethyl 2,3-bis[(dimethylamino)-methylidene]succinate + aniline Mineral/organic acid 25–60°C, 6–24 h 14–93% (typically >70%) Most direct and efficient method for 1-substituted pyrroles including phenyl
Post-synthetic functionalization (e.g., bromination) Pyrrole derivatives N-bromosuccinimide, AlCl3 27–50°C Not applicable for initial synthesis Used for derivatization, not initial preparation

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrrole-based compounds.

Scientific Research Applications

Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific derivative and its structural features.

Comparison with Similar Compounds

Structural Comparison with Pyrrole Dicarboxylates

Pyrrole dicarboxylates vary in substituents and ester groups, influencing their physical and chemical properties. Key analogs from include:

Compound Name Substituents (Positions) Key Features
Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate 3,4-dihydroxy; dimethyl esters Polar hydroxyl groups enhance solubility
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Benzyl ester; methoxypropyl chain Increased lipophilicity for membrane interactions
Target Compound 1,5-dimethyl; 3-phenyl; diethyl esters Bulky phenyl and methyl groups may hinder crystallization

The target compound’s diethyl esters and phenyl group likely reduce polarity compared to dimethyl or benzyl analogs, impacting solubility and crystallinity. The absence of hydroxyl groups (unlike the dihydroxy analog) may limit hydrogen-bonding capacity .

Comparison with Thiophene Analogs

Thiophene-based analogs, such as diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate (), replace the pyrrole core with a thiophene ring. Key differences include:

Parameter Thiophene Analog () Target Pyrrole Compound
Core Heterocycle Thiophene (S-containing) Pyrrole (N-containing)
Crystal System Triclinic (P1) Not reported in evidence
Hydrogen Bonding O–H···O and C–H···O interactions Likely weaker due to lack of –OH groups
Bond Lengths S–C bonds: 1.730–1.732 Å N–C bonds typically ~1.37 Å (inferred)

The thiophene analog’s hydrogen-bonding network (O–H···O) facilitates a 3D crystalline structure, whereas the target compound’s phenyl and methyl groups may promote van der Waals interactions instead. Thiophene’s sulfur atom also contributes to distinct electronic properties .

Contrast with Pyrazole Derivatives

Pyrazole derivatives, such as 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (), differ in heterocycle and functional groups:

Feature Pyrazole Derivative () Target Compound
Core Structure Pyrazole (2 N atoms) Pyrrole (1 N atom)
Functional Groups Nitro, thioxo, cyano groups Phenyl, methyl, esters
Melting Point 190.9°C Not reported
Applications Potential bioactive/medicinal uses Likely materials science applications

The higher melting point of the pyrazole compound may reflect stronger intermolecular interactions .

Relation to Pesticide Esters

lists diethyl esters used as pesticides, such as mefenpyr-diethyl. These compounds share ester functionalities but differ in core structures and substituents:

Compound Core Structure Key Substituents Use Case
Mefenpyr-diethyl Pyrazole Dichlorophenyl, methyl Herbicide safener
Target Compound Pyrrole Phenyl, methyl Not reported

The dichlorophenyl group in mefenpyr-diethyl enhances pesticidal activity, whereas the target compound’s phenyl group may prioritize structural stability over bioactivity. This highlights how minor substituent changes drastically alter application .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s crystallinity is influenced by substituent effects. In contrast, the thiophene analog () forms a 3D network via O–H···O hydrogen bonds and C–H···π interactions, with lattice parameters a = 9.481 Å, b = 9.598 Å, and c = 9.821 Å. The absence of hydroxyl groups in the target compound likely reduces hydrogen-bonding capacity, favoring weaker van der Waals forces. Graph set analysis () suggests that such differences in hydrogen-bonding patterns can significantly impact melting points, solubility, and crystal packing .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Answer : Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .
  • X-ray crystallography (e.g., using Bruker APEXII CCD diffractometers) for precise bond lengths, angles, and crystal packing analysis. SHELXL is commonly employed for refinement, with hydrogen bonding motifs validated via Mercury software .
  • FT-IR to identify functional groups like ester carbonyls .

Q. What are the optimal synthetic routes for this compound on a laboratory scale?

  • Answer : Synthesis often involves:

  • Multi-step functionalization : For example, thiocyanation or sulfonylation of pyrrole precursors under controlled conditions (e.g., thiocyanogen chloride in acetic acid) .
  • Purification : Recrystallization from ethanol-water mixtures to achieve high purity (>98%) .

Q. How are crystallization challenges addressed for this compound?

  • Answer : Challenges include polymorphism and solvent selection. Strategies involve:

  • Slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
  • Temperature control (298 K) to stabilize monoclinic crystal systems (e.g., space group P2₁/c) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

  • Answer :

  • B3LYP/6-311G++(d,p) calculations validate bond lengths and angles (e.g., pyrrole ring planarity) .
  • NICS (Nuclear Independent Chemical Shift) assesses aromaticity, with deviations >5% prompting re-examination of experimental conditions (e.g., crystallographic twinning) .

Q. What tools analyze hydrogen bonding and supramolecular interactions in the crystal lattice?

  • Answer :

  • Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns (e.g., N—H···O motifs) .
  • Mercury’s Materials Module quantifies intermolecular distances and identifies π-π stacking interactions .

Q. How do steric effects of substituents influence the compound’s reactivity and crystal packing?

  • Answer :

  • Steric hindrance from phenyl and methyl groups reduces nucleophilic substitution feasibility at the pyrrole core .
  • Crystal packing is dominated by van der Waals interactions, with ethyl ester groups contributing to layered structures (validated via a, b, c lattice parameters) .

Methodological Considerations

Q. How to validate crystallographic data when SHELX refinement yields ambiguous thermal parameters?

  • Answer :

  • Use SHELXD for phase problem resolution and PLATON for ADDSYM checks to detect missed symmetry .
  • Cross-validate with Hirshfeld surface analysis (via CrystalExplorer) to identify disordered regions .

Q. What strategies reconcile conflicting NMR data between synthetic batches?

  • Answer :

  • Variable-temperature NMR resolves dynamic effects (e.g., rotameric equilibria of ester groups).
  • COSY and HSQC correlations confirm connectivity, while impurities are traced via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

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